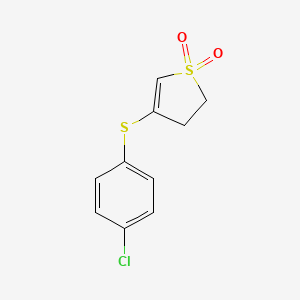

4-(4-Chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemiluminescence and Synthesis

The study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. Sulfanyl-substituted dioxetanes, upon oxidation, afford sulfinyl- and sulfonyl-substituted dioxetanes, with chemiluminescence observed upon decomposition, indicating potential applications in analytical chemistry for detection and measurement purposes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Molecular Structure and Reactivity

Nakayama et al. (2003) investigated the regio- and stereo-chemistry of molecular bromine addition to S-oxidized derivatives of thiophenes, finding exclusive 1,4-cis-additions. This specificity in chemical reactivity highlights the potential for precise molecular modifications in synthetic chemistry applications (Nakayama, Furuya, Ishii, Sakamoto, Otani, & Sugihara, 2003).

Applications in Environmental Remediation

A study by Guo et al. (2017) on in-situ sulfur-doped carbon as a metal-free catalyst for persulfate activated oxidation of aqueous organics, including 4-chlorophenol, demonstrates the compound's potential in environmental remediation. The sulfur doping and removal of acidic functional groups at high temperatures significantly enhance the catalytic activity, suggesting applications in wastewater treatment and pollution control (Guo, Zeng, Li, Huang, & Cui, 2017).

Corrosion Inhibition

Lagrenée et al. (2002) explored the corrosion inhibition efficiency of thiophene derivatives on mild steel in acidic media. Their findings highlight the compound's significant potential as a corrosion inhibitor, offering a protective measure for metals in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Functionalization for Dye and Metal Removal

Chen et al. (2016) discussed the functionalization of 4-aminothiophenol and 3-aminopropyltriethoxysilane with graphene oxide for potential dye and copper removal. This research indicates the compound's utility in enhancing sorption efficiencies, crucial for water purification and treatment technologies (Chen, Zhang, Yang, & Wang, 2016).

Wirkmechanismus

Target of Action

Similar compounds, such as sulfolenes (dihydrothiophene-1,1-dioxides), have been found to interact with various biological targets, including influenza virus neuraminidase, potassium channels, and certain receptors involved in antipsychotic activity .

Mode of Action

It’s known that sulfolenes and their derivatives can undergo reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in viral replication, neuronal signaling, and light absorption .

Result of Action

Related compounds have been found to exhibit antiviral, antipsychotic, and photoreactive properties .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRTILTCBCOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)

![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)

![Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889759.png)